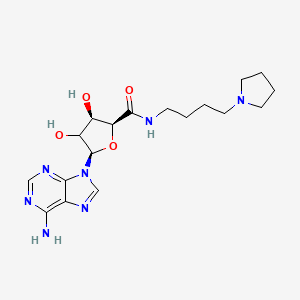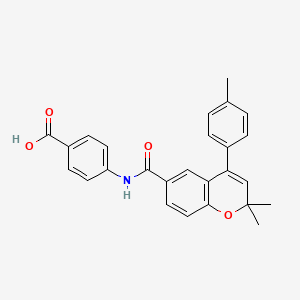
Plk1-IN-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plk1-IN-7 is a small molecule inhibitor targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. PLK1 is often overexpressed in various types of cancer, making it a significant target for cancer therapy . This compound has shown potential in inhibiting PLK1 activity, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Plk1-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethylformamide and dichloromethane, along with catalysts like palladium on carbon and bases such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Plk1-IN-7 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Aplicaciones Científicas De Investigación
Plk1-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK1 in various chemical reactions and pathways.
Biology: Employed in cell biology to investigate the effects of PLK1 inhibition on cell cycle progression, mitosis, and apoptosis.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that exhibit high levels of PLK1 expression.
Mecanismo De Acción
Plk1-IN-7 exerts its effects by binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of downstream substrates involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The molecular targets of this compound include various proteins involved in mitotic entry, centrosome maturation, and spindle assembly .
Comparación Con Compuestos Similares
Similar Compounds
Volasertib: Another PLK1 inhibitor that has reached phase III clinical trials. It also targets the ATP-binding pocket of PLK1 but has a different chemical structure.
Onvansertib: A novel oral PLK1 inhibitor that has shown efficacy in combination therapies for acute myeloid leukemia.
Uniqueness
Plk1-IN-7 is unique in its high selectivity and potency for PLK1 compared to other similar compounds. Its distinct chemical structure allows for more effective inhibition of PLK1 activity, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C24H24F4N8O2 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]pyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C24H24F4N8O2/c1-34-8-10-35(11-9-34)15-3-5-18(38-24(26,27)28)17(12-15)31-23-30-13-14-2-4-16-20(22(29)37)33-36(7-6-25)21(16)19(14)32-23/h2-5,12-13H,6-11H2,1H3,(H2,29,37)(H,30,31,32) |
Clave InChI |
UYHBEGJYLQCUIO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4C=CC5=C(C4=N3)N(N=C5C(=O)N)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)



![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)





